[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine
Description
The compound [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine (hereafter referred to as the "target compound") is a heterocyclic amine featuring a benzodioxin moiety fused to an oxazole ring, with a methanamine substituent at the oxazole’s 3-position. Its hydrochloride salt is commercially available as a research chemical (Ref: 3D-BEC64781), priced at €590.00/50 mg and €1,619.00/500 mg .
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10/h1-2,5-6H,3-4,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCYZBBWDHUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit bacterial biofilm formation, indicating a potential interaction with bacterial cell structures or signaling pathways.
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties significantly impact the bioavailability of the compound.
Biological Activity
The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine is a derivative of benzodioxin and oxazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The structure of this compound features a benzodioxin moiety attached to an oxazole ring. This unique combination may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 247.26 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research on related compounds indicates that derivatives of benzodioxin and oxazole often exhibit antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Anticancer Potential
Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. A significant number of benzoxazole derivatives were found to exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compounds were effective against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines . The structure–activity relationship (SAR) studies suggest that modifications in the functional groups can enhance the anticancer efficacy of these compounds.
The mechanism by which these compounds exert their biological effects typically involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for cancer cell proliferation or bacterial growth.
- Modulation of Receptor Activity : They may act as agonists or antagonists at specific receptors involved in tumorigenesis or microbial resistance.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of oxazole derivatives on various cancer cell lines. The results indicated that specific substitutions on the oxazole ring significantly enhanced cytotoxicity against breast and lung cancer cells .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of benzodioxin derivatives. The findings revealed that certain compounds exhibited potent activity against Gram-positive bacteria while showing lower toxicity towards human cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
*Inferred formula based on structural analogs. †Molecular weight derived from a closely related oxadiazole analog .
Key Observations:
- Heterocyclic Core: The target compound’s oxazole ring differs from oxadiazole () and thiadiazole () analogs.
- Benzodioxin Moiety: Shared with 3',4'-dioxinoflavone (4f), this moiety is associated with antihepatotoxic activity in flavones, suggesting the target compound could similarly interact with liver enzymes or oxidative stress pathways .
- Hydrochloride Salt : Like other amines in and , the hydrochloride form improves solubility for pharmacological screening .
Q & A
Basic Research Question
- Spectroscopy :
- IR : Identify amine (-NH2) stretches (~3300 cm⁻¹) and benzodioxin C-O-C vibrations (~1250 cm⁻¹) .
- 1H NMR : Peaks for benzodioxin protons (δ 6.7–7.1 ppm), oxazole protons (δ 8.1–8.3 ppm), and methanamine (-CH2NH2, δ 3.5–4.0 ppm) .
- Mass Spectrometry : Confirm molecular ion (e.g., m/z 272.27 for related compounds in ).
- Crystallography : Use SHELX () for refinement and ORTEP-3 () for 3D visualization. Collect high-resolution X-ray data to resolve bond angles and confirm stereochemistry.
What are the reaction pathways and mechanisms for functionalizing the oxazole ring in this compound?
Advanced Research Question
The oxazole ring undergoes:
- Electrophilic Substitution : Halogenation at the 4-position using NBS or Cl2 ().
- Nucleophilic Attack : Amine groups react with acyl chlorides to form amides (e.g., benzodioxin sulfonamides in ).
- Redox Reactions : Methanamine can be oxidized to nitriles (KMnO4) or reduced to methylene amines (NaBH4) .
Mechanistic Insight : DFT calculations (e.g., Gaussian or ORCA) model transition states for ring-opening reactions.
How can researchers resolve contradictions in reported synthetic yields for benzodioxin-oxazole hybrids?
Advanced Research Question
Discrepancies often arise from:
- Reagent Purity : Impurities in alkyl halides () reduce coupling efficiency. Use HPLC-grade reagents.
- Catalyst Loading : Excess LiH () may deprotonate sensitive intermediates; titrate catalyst amounts.
- Solvent Effects : DMF vs. THF can alter reaction rates ( vs. 14). Compare yields under inert vs. ambient conditions.
Resolution Strategy : Design a Design of Experiments (DoE) matrix to test variables (pH, solvent, temperature).
What computational tools predict the biological activity of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with enzyme targets (e.g., lipoxygenase in ) to predict binding affinity.
- QSAR Models : Train models on benzodioxin sulfonamides () to correlate substituents with antibacterial activity.
- ADMET Prediction : SwissADME or pkCSM estimate pharmacokinetics (e.g., blood-brain barrier penetration).
How should researchers handle safety concerns during synthesis?
Basic Research Question
- Hazard Mitigation : Use fume hoods for reactions involving LiH () or volatile solvents.
- First Aid : For skin/eye contact, rinse with water (15+ minutes) and seek medical advice ().
- Storage : Store in airtight containers at -20°C to prevent amine oxidation.
What strategies improve crystallinity for X-ray diffraction studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
